molecular formula C21H26N2O5 B4290457 2-benzyl 4-ethyl 3-methyl-5-(morpholin-4-ylmethyl)-1H-pyrrole-2,4-dicarboxylate

2-benzyl 4-ethyl 3-methyl-5-(morpholin-4-ylmethyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B4290457
M. Wt: 386.4 g/mol
InChI Key: WFMZJOZEVDOCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl 4-ethyl 3-methyl-5-(morpholin-4-ylmethyl)-1H-pyrrole-2,4-dicarboxylate is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BEMP and is a pyrrole derivative. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

BEMP exerts its biological activity by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEMP has been shown to exhibit significant anti-inflammatory and anti-tumor activity in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

BEMP has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, its synthesis is a multi-step process that requires specialized equipment and expertise. Additionally, BEMP is not readily available commercially, which can limit its use in research.

Future Directions

There are several potential future directions for research on BEMP. One area of interest is the development of BEMP-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of BEMP analogs with improved potency and selectivity. Additionally, BEMP could be used as a building block for the synthesis of novel materials with unique properties.

Scientific Research Applications

BEMP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for developing new drugs.

Properties

IUPAC Name

2-O-benzyl 4-O-ethyl 3-methyl-5-(morpholin-4-ylmethyl)-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-20(24)18-15(2)19(21(25)28-14-16-7-5-4-6-8-16)22-17(18)13-23-9-11-26-12-10-23/h4-8,22H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZJOZEVDOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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